molecular formula C11H9N3O4 B2766033 5-(4-Nitrophenyl) furan-2-carbohydrazide CAS No. 103566-27-4

5-(4-Nitrophenyl) furan-2-carbohydrazide

Cat. No. B2766033
CAS RN: 103566-27-4
M. Wt: 247.21
InChI Key: RZKRLNOTPUDJMO-UHFFFAOYSA-N
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Description

“5-(4-Nitrophenyl) furan-2-carbohydrazide” is likely a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a nitrophenyl group (a phenyl ring with a nitro group attached) and a carbohydrazide group (a carbonyl group attached to a hydrazide). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of a compound like “5-(4-Nitrophenyl) furan-2-carbohydrazide” would likely involve several steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the attachment of the carbohydrazide group. The exact methods and reagents used would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of “5-(4-Nitrophenyl) furan-2-carbohydrazide” would be determined by the arrangement of its functional groups. The presence of the nitro group could introduce some electron-withdrawing character, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Nitrophenyl) furan-2-carbohydrazide” would depend on the reactivity of its functional groups. The nitro group is typically quite reactive and could undergo reduction reactions. The furan ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Nitrophenyl) furan-2-carbohydrazide” would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, and the presence of the furan ring could contribute to its aromaticity .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

5-(4-Nitrophenyl) furan-2-carbohydrazide and its derivatives have been explored for their antimicrobial and antioxidant properties. Devi et al. (2010) synthesized various Schiff bases from 3-nitronaphtho[2,1-b]furan-2-carbohydrazide, which exhibited significant antioxidant and antimicrobial activities, indicating the potential of these compounds in the development of new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Sensor Development

5-(4-Nitrophenyl) furan-2-carbohydrazide has been utilized in the development of chemosensors. Zhang et al. (2014) developed a chemosensor that can detect mercury ions through a color change, demonstrating the potential of this compound in environmental monitoring and public health (Zhang et al., 2014).

Thermodynamic Properties

The thermodynamic properties of 5-(4-Nitrophenyl) furan-2-carbohydrazide isomers have been studied, contributing to the understanding of their physical and chemical behavior. Dibrivnyi et al. (2015) investigated the temperature dependence of saturated vapor pressure of these compounds, providing insight into their synthesis, purification, and application processes (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).

Antitubercular Agents

The compound and its derivatives are being explored as potential antitubercular agents. Mori et al. (2022) studied the molecular interactions of 5-phenyl-furan-2-carboxylic acids with M. tuberculosis protein targets, indicating their potential in the treatment of tuberculosis (Mori, Tresoldi, Villa, Cazzaniga, & Bellinzoni, 2022).

Mechanism of Action

The mechanism of action of “5-(4-Nitrophenyl) furan-2-carbohydrazide” would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “5-(4-Nitrophenyl) furan-2-carbohydrazide” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, so care should be taken .

Future Directions

The future research directions for “5-(4-Nitrophenyl) furan-2-carbohydrazide” would depend on its potential applications. If it shows promise as a drug, for example, future research could involve further pharmacological testing and potentially clinical trials .

properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRLNOTPUDJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl) furan-2-carbohydrazide

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